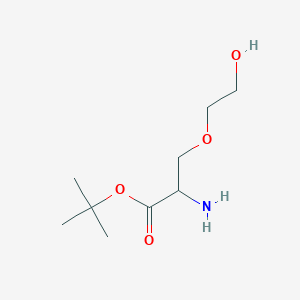
2-(2-Boc-aminoethoxy)ethanol
Übersicht
Beschreibung
2-(2-Boc-aminoethoxy)ethanol: is a chemical compound with the molecular formula C9H19NO4. It is commonly used in organic synthesis and as a building block in the preparation of various chemical entities. The compound contains a tert-butoxycarbonyl (Boc) protected amino group, which is often used to protect amines during chemical reactions to prevent unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Boc-aminoethoxy)ethanol typically involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve 2-aminoethanol in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated products.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine. Common reagents for deprotection include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation and Reduction Reactions: The hydroxyl group in 2-(2-Boc-aminoethoxy)ethanol can undergo oxidation to form aldehydes or carboxylic acids. Reduction reactions can convert the hydroxyl group to an alkane.
Common Reagents and Conditions:
Substitution: Alkyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
- N-alkylated amines from substitution reactions.
- Free amines from deprotection reactions.
- Aldehydes or carboxylic acids from oxidation reactions.
- Alkanes from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Boc-aminoethoxy)ethanol is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of peptides and other nitrogen-containing compounds.
Biology: In biological research, this compound is used in the synthesis of bioactive molecules and as a linker in the preparation of bioconjugates.
Medicine: The compound is used in medicinal chemistry for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Boc-aminoethoxy)ethanol primarily involves its role as a protecting group for amines. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-(2-Boc-aminoethoxy)acetic acid: Similar structure but contains an acetic acid moiety.
(2-Boc-aminoethoxy)anisole: Contains an anisole group instead of an ethanol group.
(2-Aminoethoxy)acetic acid: Lacks the Boc protecting group.
Uniqueness: 2-(2-Boc-aminoethoxy)ethanol is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. The presence of the Boc group allows for selective protection and deprotection, facilitating complex synthetic routes.
Eigenschaften
Molekularformel |
C9H19NO4 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)7(10)6-13-5-4-11/h7,11H,4-6,10H2,1-3H3 |
InChI-Schlüssel |
IKPDNLJPUASMGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(COCCO)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
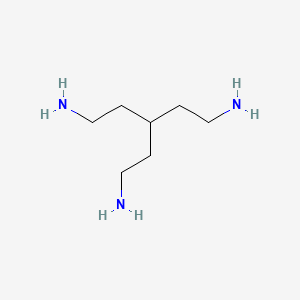
![1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone](/img/structure/B8691695.png)
![N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8691696.png)
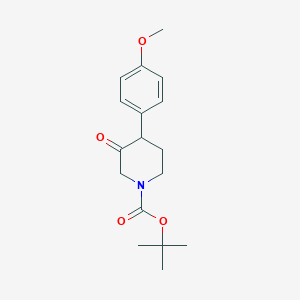

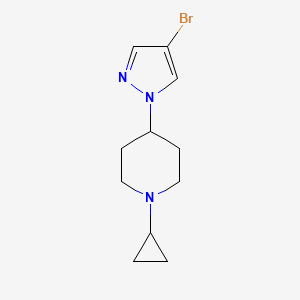

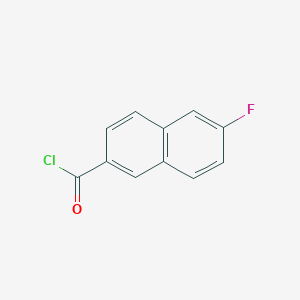
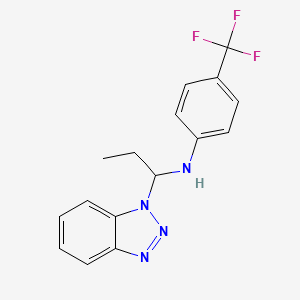
![3(2H)-Benzofuranone, 6-hydroxy-2-[(3-hydroxyphenyl)methylene]-](/img/structure/B8691758.png)
![Ethanone, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8691761.png)
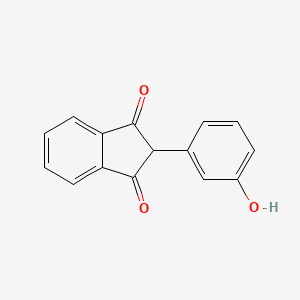
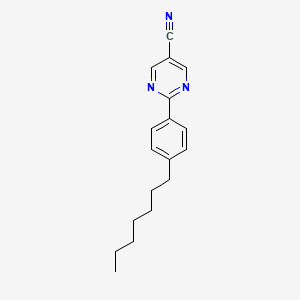
![4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione](/img/structure/B8691779.png)
